molecular formula C26H19ClN2S2 B2968767 4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670271-20-2

4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2968767
CAS No.: 670271-20-2
M. Wt: 459.02
InChI Key: ZQIDAXCRCFSZJZ-UHFFFAOYSA-N
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Description

4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at various positions.

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a benzhydrylthio group, 4-chlorophenyl group, and methyl group makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

4-benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2S2/c1-17-22(18-12-14-21(27)15-13-18)23-25(30-17)28-16-29-26(23)31-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIDAXCRCFSZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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